molecular formula C10H9NO3 B1627001 8-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde CAS No. 711022-06-9

8-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde

Cat. No. B1627001
M. Wt: 191.18 g/mol
InChI Key: YLEDGIQUMYQYGG-UHFFFAOYSA-N
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Description

This compound is a yellowish solid . It has been used in the synthesis of various chemical compounds .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . The crude product is purified by flash column chromatography over silica gel .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups. It has a carbonyl group (C=O) at 190.5 ppm, an ester group (O=C-O) at 155.6 ppm, and an aromatic ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . More detailed information about these reactions can be found in the referenced papers .


Physical And Chemical Properties Analysis

This compound is a yellowish solid with a melting point of 175–177°C . It has a complex NMR spectrum, indicating the presence of various types of hydrogen and carbon atoms .

Future Directions

The future directions for the study of this compound could include further optimization and mechanism studies . This could lead to a better understanding of its properties and potential applications.

properties

IUPAC Name

8-methyl-3-oxo-4H-1,4-benzoxazine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-6-2-7(4-12)3-8-10(6)14-5-9(13)11-8/h2-4H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEDGIQUMYQYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OCC(=O)N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593990
Record name 8-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde

CAS RN

711022-06-9
Record name 8-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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